molecular formula C15H12Cl2FNO2 B5710241 N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B5710241
M. Wt: 328.2 g/mol
InChI Key: GPFBUIBKMNADKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. In

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves the selective inhibition of the TRPV1 receptor. The TRPV1 receptor is a cation channel that is activated by heat, acid, and capsaicin. When the TRPV1 receptor is activated, it leads to the release of neurotransmitters that are involved in pain sensation and inflammation. N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce pain and inflammation in a variety of conditions. N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to have a protective effect on the liver and kidneys, and to reduce the production of pro-inflammatory cytokines. In addition, N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the TRPV1 receptor, which makes it a useful tool for studying the role of this receptor in pain sensation and inflammation. N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to the use of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. One limitation is that it is not currently approved for use in humans, which limits its potential clinical applications. In addition, N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of research is in the development of new TRPV1 antagonists that have improved pharmacokinetic properties. Another area of research is in the study of the role of the TRPV1 receptor in other conditions, such as cancer and autoimmune diseases. In addition, there is a need for further research on the safety and toxicity of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide, particularly in long-term studies. Overall, N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a promising compound with a wide range of potential applications in scientific research. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide are 4-chloro-2-fluoroaniline and 4-chloro-2-methylphenol. These two compounds are reacted with ethyl chloroacetate to form intermediate compounds, which are then reacted with sodium hydroxide and chloroacetic acid to produce N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide. The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of pain management. N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. By blocking the TRPV1 receptor, N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has the potential to reduce pain and inflammation in a variety of conditions, including arthritis, neuropathic pain, and migraine.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO2/c1-9-6-10(16)3-5-14(9)21-8-15(20)19-13-4-2-11(17)7-12(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFBUIBKMNADKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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